6-Methyl-2-phenylpyridazin-3(2H)-one
Overview
Description
6-Methyl-2-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Substitution and Mercapto Group Introduction
6-Methyl-2-phenylpyridazin-3(2H)-one has been involved in studies concerning the nucleophilic substitution of halogen atoms and the introduction of mercapto groups in pyridazines. This research, conducted by Olesen, Kappe, and Becher (1988), explored the regioselective addition of methoxy, ethoxy, and the 2-methyl-2-propanethiolate anion to this compound. Their findings demonstrate a method for synthesizing monomercapto and mono-thiopyridazines, contributing to the understanding of pyridazine chemistry (Olesen, Kappe, & Becher, 1988).
Synthesis and Structural Modifications
The compound has also been a subject in the synthesis and structural modification studies. For instance, Kulakov et al. (2018) explored the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, which led to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. This research contributes to the understanding of pyridazine derivatives and their potential antiradical activities (Kulakov et al., 2018).
Insecticidal Activities
In the field of agriculture and pest control, Wu et al. (2012) synthesized N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives and tested them for in vitro insecticidal activity against Plutella xylostella. They found that certain synthesized compounds exhibited significant insecticidal activities, providing insight into the potential agricultural applications of these compounds (Wu et al., 2012).
Pharmaceutical Applications
Research has also been conducted into the pharmaceutical applications of this compound derivatives. Sharma and Bansal (2016) synthesized new pyridazinone derivatives and evaluated their anti-inflammatory, analgesic, and COX-2 selectivity, identifying compounds with potential for treating inflammation without gastrointestinal or cardiovascular side effects (Sharma & Bansal, 2016).
Corrosion Inhibition Studies
In the field of materials science, Zarrouk et al. (2012) investigated the inhibitory effect of substituted pyridazines, including derivatives of this compound, against copper corrosion in nitric acid. Their study, utilizing density functional theory calculations, adds valuable knowledge to the understanding of corrosion inhibition mechanisms (Zarrouk et al., 2012).
Properties
IUPAC Name |
6-methyl-2-phenylpyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOIDJNHHQPEGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332609 | |
Record name | 6-METHYL-2-PHENYL 3-PYRIDAZINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38154-50-6 | |
Record name | 6-METHYL-2-PHENYL 3-PYRIDAZINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.